molecular formula C20H16 B14709676 Benz(a)anthracene, 6,7-dimethyl- CAS No. 20627-28-5

Benz(a)anthracene, 6,7-dimethyl-

Cat. No.: B14709676
CAS No.: 20627-28-5
M. Wt: 256.3 g/mol
InChI Key: WPDOEEIWRBGJOK-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 6,7-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 6 and 7 positions. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benz(a)anthracene, 6,7-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a three-step procedure to synthesize substituted anthracenes involves a [2 + 2 + 2] alkyne-cyclotrimerization reaction catalyzed by a cobalt/zinc reagent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 6,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benz(a)anthracene derivatives .

Scientific Research Applications

Benz(a)anthracene, 6,7-dimethyl- is widely used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of environmental pollutants on human health. Some specific applications include:

Mechanism of Action

The carcinogenic effects of benz(a)anthracene, 6,7-dimethyl- are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA. This process involves the formation of epoxides and diol epoxides, which are highly reactive and can cause DNA damage .

Comparison with Similar Compounds

Benz(a)anthracene, 6,7-dimethyl- is similar to other polycyclic aromatic hydrocarbons such as:

    Benz(a)anthracene: The parent compound without the methyl groups.

    7,12-Dimethylbenz(a)anthracene: Another dimethyl derivative with methyl groups at different positions.

    Benzo(a)pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.

The uniqueness of benz(a)anthracene, 6,7-dimethyl- lies in its specific methylation pattern, which influences its reactivity and biological effects .

Properties

CAS No.

20627-28-5

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

6,7-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)19-12-16-8-3-5-9-17(16)14(2)20(13)19/h3-12H,1-2H3

InChI Key

WPDOEEIWRBGJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C(=C13)C

Origin of Product

United States

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